molecular formula C12H21BrN2 B14438876 Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide CAS No. 76008-48-5

Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide

Cat. No.: B14438876
CAS No.: 76008-48-5
M. Wt: 273.21 g/mol
InChI Key: UYKRJJIPHRYDIR-UHFFFAOYSA-N
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Description

Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide is a chemical compound with the molecular formula C12H20N2·HBr. It is a derivative of cyclohexanecarbonitrile, where a piperidine group is attached to the carbonitrile group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide can be synthesized through the reaction of cyclohexanecarbonitrile with piperidine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The hydrobromide salt is then formed by treating the resulting compound with hydrobromic acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or other suitable methods to ensure its quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarbonitrile, 1-piperidino-, hydrobromide involves its interaction with specific molecular targets and pathways. The piperidine group plays a crucial role in its activity, influencing its binding to receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbonitrile, 1-(1-piperidinyl)-: A closely related compound with similar structural features.

    1-(1-Cyanocyclohexyl)piperidine: Another similar compound with a cyanocyclohexyl group attached to piperidine.

Uniqueness

Cyclohexanecarbonitrile, 1-piperidino-, hydrobromide is unique due to its specific combination of the piperidine group and the hydrobromide salt. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

76008-48-5

Molecular Formula

C12H21BrN2

Molecular Weight

273.21 g/mol

IUPAC Name

1-piperidin-1-ylcyclohexane-1-carbonitrile;hydrobromide

InChI

InChI=1S/C12H20N2.BrH/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14;/h1-10H2;1H

InChI Key

UYKRJJIPHRYDIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)N2CCCCC2.Br

Origin of Product

United States

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